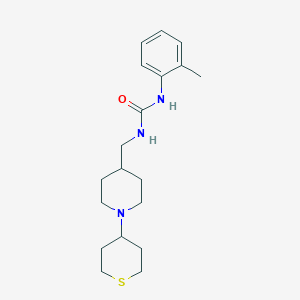

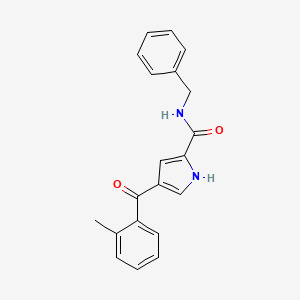

1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of related urea compounds involves optimizing the spacer length between pharmacophoric moieties and testing compounds with greater conformational flexibility. For example, replacing a 4-piperidinylethyl spacer with a linear ethoxyethyl chain resulted in compounds with comparable potency, indicating that flexible spacers are compatible with high inhibitory activities (Vidaluc et al., 1995).

Molecular Structure Analysis

Research on related structures, such as thiourea derivatives, has focused on their structural elucidation based on analytical, magnetic, electrical conductivity, and spectral studies. For instance, Mannich bases and their metal complexes have been synthesized and characterized, showing varied geometries like octahedral and tetrahedral (Rajeswari et al., 2010).

Chemical Reactions and Properties

A variety of chemical reactions, including the formation of tetraheterocyclic compounds through domino reactions involving C-S bond cleavage and water as the only by-product, have been explored. Such reactions enable the synthesis of complex molecules with multiple heterocyclic cores (Liang et al., 2006).

Physical Properties Analysis

The physical properties of urea and thiourea compounds, including their solubility, melting points, and other physicochemical characteristics, are critical for understanding their behavior in various environments. These properties are often determined using spectroscopic methods and contribute to the compounds' applications in different fields.

Chemical Properties Analysis

The chemical properties of urea and thiourea derivatives, such as their reactivity towards nucleophiles, electrophiles, and their behavior in various chemical reactions, have been a subject of study. For example, substituted 3,5-dicyanospiro compounds were synthesized using a multicomponent reaction, showcasing the versatility and reactivity of these compounds (Shestopalov et al., 2009).

Scientific Research Applications

Conformational Adjustments in Urea Derivatives

Research shows that urea derivatives exhibit significant conformational adjustments through intramolecular hydrogen bonding, impacting their self-assembly processes. For example, studies on urea and thiourea-based assemblies reveal that conformational changes over synthons can influence the formation of polymorphic structures. These adjustments guide the self-assembly of compounds, highlighting the critical role of urea derivatives in designing polymorphic materials and understanding their crystallization processes (Phukan & Baruah, 2016).

Interaction with Metal Surfaces

Urea-derived Mannich bases have been studied for their interaction with metal surfaces, showcasing their potential as corrosion inhibitors. This application is particularly relevant in materials science, where the protection of metal surfaces is crucial. The study provides insights into the molecular structure and inhibition efficiencies, demonstrating the utility of these compounds in developing new corrosion inhibitors (Jeeva et al., 2015).

Catalysis and Organic Synthesis

The research on urea derivatives extends to catalysis, where these compounds facilitate chemical reactions. For instance, a piperidinium triflate catalyzed reaction was explored for the synthesis of biopertinent hydropyrimidines, showcasing the role of urea derivatives in enhancing the efficiency of chemical syntheses (Ramalingan et al., 2010).

Antimicrobial Properties

Urea derivatives have also been investigated for their antimicrobial properties. Synthesis and studies of various urea compounds have shown promising results in combating microbial growth, indicating their potential in developing new antimicrobial agents (Rajeswari et al., 2010).

Molecular Structure and Electronic Properties

The detailed study of the molecular structure, vibrational wavenumbers, and electronic properties of urea derivatives provides fundamental insights into their behavior and interactions. Such research aids in understanding the electronic structure and reactivity, contributing to the fields of computational chemistry and molecular design (Velraj et al., 2014).

properties

IUPAC Name |

1-(2-methylphenyl)-3-[[1-(thian-4-yl)piperidin-4-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3OS/c1-15-4-2-3-5-18(15)21-19(23)20-14-16-6-10-22(11-7-16)17-8-12-24-13-9-17/h2-5,16-17H,6-14H2,1H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTAOESEAXRXST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl 2-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2489800.png)

![2-(2-bromophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2489803.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2489805.png)

![1-(3-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2489808.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2489809.png)

![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2489814.png)

![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B2489818.png)